4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione
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Overview
Description
4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione typically involves the condensation of 4,4-dimethyl-1,3-pentanedione with 1-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to accelerate the reaction and reduce the overall reaction time .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Used in cross-coupling reactions and as a reagent in organic synthesis.
1-Boc-pyrazole-4-boronic acid pinacol ester: Employed in Suzuki coupling and other synthetic applications.
Uniqueness
4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a pyrazole ring with a diketone moiety allows for diverse chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4,4-dimethyl-1-(1-methylpyrazol-4-yl)pentane-1,3-dione |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(15)5-9(14)8-6-12-13(4)7-8/h6-7H,5H2,1-4H3 |
InChI Key |
MSEDWCXGYYKZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CN(N=C1)C |
Origin of Product |
United States |
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